molecular formula C9H11NO2 B2937700 2-(Benzyloxy)acetamide CAS No. 5774-77-6

2-(Benzyloxy)acetamide

Cat. No. B2937700
CAS RN: 5774-77-6
M. Wt: 165.192
InChI Key: KPWDCOXYEPSQBD-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “2-(Benzyloxy)acetamide” and similar compounds has been reported in the literature. For instance, a radical condensation reaction has been developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides . Another method involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)acetamide” can be analyzed using various techniques such as X-ray diffraction, computational investigations, and Hirshfeld surface analysis . The optimized geometry, Natural Bond Orbital (NBO), Fukui functions, and other structural and electronic features can be calculated using Density Functional Theory (DFT) .


Chemical Reactions Analysis

“2-(Benzyloxy)acetamide” can participate in various chemical reactions. For example, it can undergo a radical condensation reaction with benzylic alcohols to form 3-arylpropanamides . The transformation is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)acetamide” can be analyzed using various techniques. For instance, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties can be computed .

Scientific Research Applications

  • Intermediate Product for Pharmaceutical Synthesis : 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, closely related to 2-(Benzyloxy)acetamide, serves as an advantageous intermediate in producing pharmaceutically effective compounds (Fort, 2002).

  • Synthesis of Benzodiazepines : A method involving 2-(Benzyloxy)acetamide derivatives for synthesizing benzodiazepines shows promise in antibacterial activities and potential therapeutic applications (Akbarzadeh et al., 2012).

  • Dibromohydration Process : The compound plays a role in the dibromohydration of N-(2-alkynylaryl)acetamide, contributing to the synthesis of novel organic molecules (Qiu et al., 2017).

  • Fluorescent Probe for Carbonyl Compounds : A derivative of 2-(Benzyloxy)acetamide, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, has been used as a molecular probe for measuring carbonyl compounds in environmental samples (Houdier et al., 2000).

  • Melanin-Concentrating Hormone Receptor Antagonist : A derivative, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, was identified as an orally efficacious antagonist for treating obesity (Souers et al., 2005).

  • Gas Chromatographic Determination : N-γ-Phenylpropyl-N-benzyloxy acetamide has been measured in blood using gas chromatography, highlighting its analytical applications (Douglas & Stockage, 1970).

  • Monoamine Oxidase Inhibitor : Caroxazone, a variant of 2-(Benzyloxy)acetamide, has been studied for its monoamine oxidase inhibitory properties, which are relevant in neurological and psychiatric research (Wouters et al., 1994).

  • Aminosugar Derivatives Synthesis : The compound has been used in the synthesis of various aminosugar derivatives, indicating its significance in organic chemistry (Yoshimura et al., 1972).

  • Synthesis of Antimicrobial Compounds : N-chloro aryl acetamide substituted thiazole and thazolidinedione derivatives have been synthesized using 2-(Benzyloxy)acetamide, showing antimicrobial activity (Juddhawala et al., 2011).

  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to 2-(Benzyloxy)acetamide, have been synthesized and evaluated for their anticonvulsant properties (Nath et al., 2021).

Future Directions

The future directions of “2-(Benzyloxy)acetamide” research could involve the design of new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, the development of further catalytic schemes that target the preparation of a variety of specialty chemicals using carbon dioxide as a building block could be a promising direction .

properties

IUPAC Name

2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWDCOXYEPSQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)acetamide

CAS RN

5774-77-6
Record name 2-(benzyloxy)acetamide
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Synthesis routes and methods

Procedure details

Starting with the 3-[4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-3-fluoro-phenyl]-5-hydroxymethyl-oxazolidin-2-one which was formed as an intermediate in Example 3, the procedure of Example 1 was repeated to produce an azide compound in a yield of 90%. The azide compound (1.5 g) was reduced with triphenylphosphine/tetrahydrofuran/water by the same method as in Example 10 to provide a primary amine compound. The amine compound and triethylamine (1.2 ml) were added to dry dichloromethane (20 ml) and benzyloxyacetyl chloride (1.20 g) was subsequently added at 0° C. The reaction mixture was stirred overnight at room temperature and the resulting precipitate was filtered off. The filtrate was concentrated under vacuum and the residue was purified by silica gel column chromatography (methanol/dichloromethane=5/95) to afford a benzyloxyacetamide compound (2.7 g) in a yield of 100%. The benzyloxyacetamide compound (1.9 g) was dissolved in a mixed solvent consisting of methanol (30 ml) and dichloromethane (5 ml). To the solution, 10% palladium hydroxide/carbon (340 mg) was added and the mixture was stirred for 2 days under 3 atm hydrogen atmosphere. The palladium hydroxide was filtered off and the filtrate was concentrated under vacuum. The residue was purified by silica gel column chromatography (methanol/dichloromethane=7/93) to afford an α-hydroxyacetamide compound (780 mg) in a yield of 49%. To a tetrahydrofuran solution (10 ml) of the α-hydroxyacetamide compound (530 mg), p-toluenesulfonyl fluoride (450 mg) and tetrabutylammonium fluoride (1.0M tetrahydrofuran solution; 3.3 ml) were added and the mixture was heated under reflux overnight. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified by silica gel column chromatography (hexane/acetone=2/3) to afford a monofluoroacetamide compound (562 mg) in a yield of 100%. To 10 ml of an acetone solution of the monofluoroacetamide compound, p-toluenesulfonic acid monohydrate (580 mg) and water (3 ml) were added and the mixture was heated under reflux for 2.5 h. The reaction mixture was cooled to room temperature, neutralized with solid sodium hydrogencarbonate, and concentrated under vacuum. Water was removed by azeotropy with toluene and the residue was purified by silica gel column chromatography (hexane/acetone=1/1) to afford the title compound (408 mg) in a yield of 81%.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

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